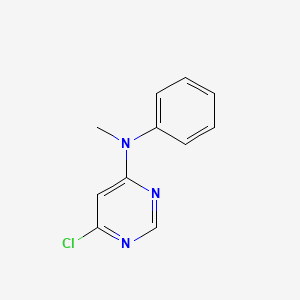

6-Chloro-n-methyl-n-phenylpyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-N-methyl-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-15(9-5-3-2-4-6-9)11-7-10(12)13-8-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUWJLRTQFKVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285942 | |

| Record name | 6-chloro-n-methyl-n-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-48-6 | |

| Record name | NSC43279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-n-methyl-n-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Application Utility of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

This guide details the physicochemical profile, synthesis, and application utility of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine , a critical intermediate in the design of bioactive heterocyclic compounds.

Executive Summary & Compound Identity

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CAS: 6303-48-6 ) is a functionalized pyrimidine scaffold widely utilized in medicinal chemistry.[1] It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, particularly kinases and G-protein-coupled receptors (GPCRs). Its core utility lies in the regioselective reactivity of the 4,6-dichloropyrimidine precursor, allowing for the precise installation of the N-methyl-N-phenylamino group while retaining a reactive chlorine at the 6-position for subsequent diversification.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine |

| CAS Registry Number | 6303-48-6 |

| Molecular Formula | C₁₁H₁₀ClN₃ |

| Molecular Weight | 219.67 g/mol |

| SMILES | CN(C1=CC=CC=C1)C2=CC(Cl)=NC=N2 |

| Structural Class | 4-Aminopyrimidine; Aryl-amino pyrimidine |

Physicochemical Properties

Understanding the physicochemical behavior of this intermediate is crucial for optimizing reaction conditions and predicting the "drug-likeness" of downstream derivatives.

Calculated & Observed Parameters

The compound exhibits moderate lipophilicity due to the N-phenyl ring, making it soluble in organic solvents but sparingly soluble in aqueous media.

| Parameter | Value | Interpretation |

| Physical State | Solid (Off-white to yellow crystalline) | Stable solid at room temperature; easy to handle. |

| Melting Point | ~81–83 °C (Derivative range*) | Note: Pure intermediate MP is often distinct; analogues melt in this range. |

| LogP (Predicted) | 3.2 ± 0.4 | Moderately lipophilic; readily crosses cell membranes. |

| pKa (Predicted) | ~3.5 – 4.5 (Pyrimidine N1/N3) | Weakly basic. Protonation occurs only in strongly acidic media. |

| H-Bond Donors | 0 | The amine nitrogen is fully substituted (tertiary). |

| H-Bond Acceptors | 3 | Pyrimidine nitrogens (N1, N3) and the amine nitrogen. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | High solubility in polar aprotic solvents. |

Stability & Reactivity Profile

-

Hydrolytic Stability: The C-Cl bond at the 6-position is relatively stable to neutral hydrolysis but susceptible to nucleophilic attack under basic conditions or high temperatures.

-

Thermal Stability: Stable up to ~150°C; however, prolonged heating in the presence of moisture can lead to hydrolysis to the pyrimidinone derivative.

-

Photostability: Pyrimidine derivatives can be light-sensitive; storage in amber vials is recommended.

Synthesis & Experimental Protocols

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The key to success is controlling regioselectivity (though 4,6-dichloro is symmetric, mono-substitution is the goal) and preventing bis-substitution.

Synthesis Protocol: Mono-amination of 4,6-Dichloropyrimidine

Objective: Selective synthesis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine.

Reagents:

-

4,6-Dichloropyrimidine (1.0 equiv)[2]

-

N-Methylaniline (1.05 equiv)

-

Triethylamine (Et₃N) or K₂CO₃ (1.2 equiv)

-

Solvent: Ethanol (EtOH) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (e.g., 2.0 g, 13.4 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Mix N-methylaniline (1.51 g, 14.1 mmol) and Et₃N (2.2 mL, 16.1 mmol) in THF (5 mL). Add this mixture dropwise to the cold pyrimidine solution over 15 minutes. Rationale: Slow addition at low temperature favors mono-substitution over bis-substitution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product should appear as a new spot/peak; starting material should be consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL).

-

Separate the organic layer and wash with Brine (2 × 30 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Self-Validation: The crude solid should be yellowish. If oil persists, trace solvent remains.

-

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) to yield the pure target compound.

Characterization Data (Reference)[4]

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Pyrimidine H-2), 7.45–7.30 (m, 5H, Phenyl), 6.45 (s, 1H, Pyrimidine H-5), 3.50 (s, 3H, N-CH₃).

-

Interpretation: The singlet at ~8.35 ppm confirms the preservation of the pyrimidine core. The singlet at ~6.45 ppm is characteristic of the 5-position proton, confirming substitution occurred at position 4/6.

-

Application Utility & Pathway Visualization

The "Privileged Scaffold" Concept

This compound is a gateway to two major classes of therapeutics:

-

Kinase Inhibitors: The chloropyrimidine core mimics the ATP purine ring. The 6-Cl group can be displaced by a second amine (e.g., a solubilizing tail) to create "hinge binders" for kinases like EGFR, CDK, or VEGFR.

-

Tricyclic Heterocycles: Acid-catalyzed cyclization can fuse the phenyl ring onto the pyrimidine, creating benzo[b]pyrimido-azepines, which are novel scaffolds for CNS targets.

Visualization: Synthesis & Diversification Pathway

The following diagram illustrates the synthesis of the core intermediate and its divergent downstream applications.

Figure 1: Synthetic route from 4,6-dichloropyrimidine to the target intermediate and its subsequent divergence into kinase inhibitors and tricyclic scaffolds.[3]

Visualization: Physicochemical Characterization Workflow

This workflow ensures the integrity of the intermediate before it is used in high-value synthesis.

Figure 2: Quality control workflow to validate the intermediate before downstream application.

References

-

PubChemLite. 6-chloro-N-methyl-N-phenylpyrimidin-4-amine (Compound Summary). University of Luxembourg.[4] [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 238753, 6-chloro-N-methyl-N-phenylpyrimidin-4-amine.[Link]

-

Shi, F., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E. (Contextual reference for structural analogues and crystallographic data of related pyrimidines). [Link]

Sources

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine chemical structure and molecular weight

Core Scaffold for Kinase Inhibitor Development[1]

Executive Summary

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CAS: 6303-48-6) is a critical heterocyclic intermediate employed in the synthesis of small-molecule pharmaceutical agents.[1][2][3][4] Belonging to the class of 4,6-disubstituted pyrimidines, this compound serves as an electrophilic scaffold for the development of kinase inhibitors (e.g., EGFR, CDK, and HSF1 pathway modulators). Its structural duality—featuring a nucleophilic amine and an electrophilic chloro-pyrimidine core—allows for regioselective functionalization, making it indispensable in fragment-based drug discovery (FBDD).[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

This compound is characterized by a pyrimidine ring substituted at the 4-position with a bulky, lipophilic N-methyl-N-phenyl amino group and at the 6-position with a reactive chlorine atom.[1] The chlorine serves as a handle for further diversification via nucleophilic aromatic substitution (

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine |

| Common Synonyms | 4-Chloro-6-(N-methylanilino)pyrimidine; N-(6-chloropyrimidin-4-yl)-N-methylaniline |

| CAS Registry Number | 6303-48-6 |

| Molecular Formula | |

| Molecular Weight | 219.67 g/mol |

| Physical State | Solid / Crystalline Powder |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~2.5 (Pyrimidine N1/N3) |

| LogP (Predicted) | 2.8 - 3.2 |

Part 2: Structural Characterization & Reactivity Analysis[1]

The reactivity of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine is defined by the electronic deficiency of the pyrimidine ring.[1]

-

Regioselectivity: The precursor, 4,6-dichloropyrimidine, possesses two equivalent electrophilic sites. Upon mono-substitution with N-methylaniline, the symmetry is broken.[1] The remaining chlorine at position 6 becomes deactivated relative to the starting material due to the electron-donating effect (+M) of the nitrogen lone pair on the aniline group, yet it remains sufficiently reactive for subsequent transformations.[1]

-

Steric Influence: The N-methyl group forces the phenyl ring to twist out of coplanarity with the pyrimidine core.[1] This steric bulk prevents aggregation and improves the solubility of downstream pharmaceutical candidates.[1]

-

Synthetic Utility: The C-Cl bond is highly susceptible to:

- Reactions: Displacement by amines, thiols, or alkoxides.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems common in kinase inhibitors.[1]

Figure 1: Structural Architecture and Electronic Flow

Caption: Structural decomposition highlighting the push-pull electronic relationship between the donor amine and the electrophilic chloro-pyrimidine core.

Part 3: Experimental Synthesis Protocol

Objective: Selective mono-amination of 4,6-dichloropyrimidine to yield 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine.

Reagents & Materials

-

Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

-

Nucleophile: N-Methylaniline (1.0 - 1.1 equiv)[1]

-

Base: Potassium Carbonate (

) (2.0 equiv) or Diisopropylethylamine (DIPEA)[1] -

Solvent: DMF (Dimethylformamide) or Ethanol[1]

-

Temperature: 80°C (DMF) or Reflux (Ethanol)

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (14.9 g, 100 mmol) in anhydrous DMF (100 mL).

-

Addition: Add

(27.6 g, 200 mmol) to the solution. -

Nucleophilic Attack: Add N-methylaniline (10.7 g, 100 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

) for 4–6 hours. -

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) to precipitate the product.

-

Isolation: Filter the resulting solid. Wash the filter cake copiously with water to remove DMF and inorganic salts.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.[1]

Figure 2: Synthetic Pathway & Downstream Applications

Caption: Synthetic route from commodity chemicals to the target intermediate and its divergence into pharmaceutical libraries.

Part 4: Safety & Handling (MSDS Highlights)

-

Hazards: Classed as an Irritant (Skin/Eye) and potentially Harmful if swallowed.[1]

-

GHS Classification: H302 (Acute Tox. 4), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2).[1]

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust or amine vapors.[1]

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent hydrolysis over long periods.

References

-

PubChem. (n.d.).[1] Compound Summary: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CAS 6303-48-6).[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link]

-

Acta Pharmaceutica Hungarica. (2010). Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines. PubMed.[1][5] Retrieved from [Link]

Sources

- 1. Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate | C15H13ClN2O4 | CID 11782200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 31058-83-0|6-Chloro-N,N-dimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 3. 65766-32-7|6-Chloro-N-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 4. aablocks.wordpress.com [aablocks.wordpress.com]

- 5. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine in DMSO and methanol

Executive Summary

This technical guide details the solubility profile, handling protocols, and stability considerations for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (C₁₁H₁₀ClN₃).[1][2] As a key intermediate in the synthesis of pyrimidine-based kinase inhibitors and agrochemicals, understanding its solvation thermodynamics is critical for reproducible biological assays and efficient synthetic workups.[2][3]

Based on structural analysis and specific analog data (specifically the nitro-precursor recrystallization protocols), this compound exhibits a lipophilic solubility profile .[4] It demonstrates high solubility in aprotic polar solvents (DMSO) and temperature-dependent solubility in protic organic solvents (Methanol), while remaining practically insoluble in aqueous media.[4]

Physicochemical Characterization

Before establishing solubility protocols, we must define the solute's intrinsic properties that dictate solvent interaction.[2][3][4]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₁H₁₀ClN₃ | Moderate molecular weight (~219.67 g/mol ) facilitates dissolution in organics.[1] |

| Structural Motif | Halogenated Pyrimidine + N-alkyl-aniline | The N-methyl-N-phenyl group significantly increases lipophilicity (LogP) compared to primary amines.[1][4] |

| H-Bond Donors | 0 | Lack of donors reduces water solubility; prevents strong H-bond networks that resist dissolution in aprotic solvents.[1] |

| H-Bond Acceptors | 3 (Pyrimidine Ns, Amine N) | Good interaction with protic solvents (Methanol) and water, though lipophilicity dominates.[3][4] |

| Predicted LogP | ~2.5 – 3.2 | Indicates preference for organic phases; high risk of precipitation in aqueous buffers >1% DMSO.[1][4] |

Solubility Profile: DMSO & Methanol[1][4]

The following data summarizes the operational solubility limits. Note that "Thermodynamic Solubility" refers to the maximum concentration at equilibrium, while "Kinetic Solubility" refers to the temporary stability of a solution often relevant in high-throughput screening (HTS).[2][3][4]

A. Dimethyl Sulfoxide (DMSO)[1][4]

-

Saturation Limit (25°C): Estimated >100 mM (>22 mg/mL).[4]

-

Operational Insight: The lack of hydrogen bond donors and the aromatic nature of the phenyl and pyrimidine rings allow DMSO to solvate this compound efficiently via dipole-dipole interactions and

-stacking disruption.[2][4] -

Application:

B. Methanol (MeOH)[1][4]

-

Saturation Limit (25°C): Estimated 5–15 mg/mL (Moderate).[4]

-

Saturation Limit (60°C): High (Likely >50 mg/mL).[4]

-

Operational Insight: Literature on the structural precursor (6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine) confirms recrystallization from methanol is a standard purification method [1].[1] This implies a steep solubility curve: the compound dissolves readily in hot methanol but precipitates upon cooling.[2][3][4]

-

Application:

C. Aqueous Buffers (PBS/Media)

-

Solubility Status: Poor / Insoluble

-

Operational Insight: The hydrophobic phenyl ring and chloro-substituent dominate.[1][2][4] Direct dissolution in water is impossible.[2][3][5]

-

Risk: "Crashing out" occurs immediately upon dilution if the final organic co-solvent concentration is too low (<1% DMSO).[4]

Experimental Protocols

Protocol A: Visual Kinetic Solubility Assessment (The "Quick Check")

Use this to determine if your stock solution is viable for a bio-assay.[1][4]

-

Preparation: Dispense 100 µL of PBS (pH 7.4) into a clear 96-well plate.

-

Spiking: Add 1 µL of your 10 mM DMSO stock (Final: 100 µM, 1% DMSO).

-

Observation:

-

Validation: Centrifuge the plate at 2000 x g for 5 mins. Measure UV absorbance of the supernatant.[2][3][4] If Absorbance drops significantly compared to a standard, precipitation occurred.[2][3][4]

Protocol B: Thermodynamic Solubility Determination (Gravimetric)

Use this for formulation or synthesis optimization.[1][4]

-

Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of solvent (Methanol or DMSO) in a sealed HPLC vial.

-

Equilibration: Shake/vortex at 25°C for 24 hours.

-

Separation: Filter through a 0.22 µm PTFE syringe filter (do not use Nylon, which binds aromatics).[3][4]

-

Quantification:

Visualization of Workflows

Figure 1: Solubility Determination Decision Matrix

This logic flow ensures you choose the right solvent system for your application.[1][4]

Caption: Decision matrix for solvent selection based on experimental intent (Assay vs. Purification).

Figure 2: Serial Dilution Scheme for Bio-Assays

Critical for preventing "crash-out" during IC50 determination.

Caption: Recommended "Intermediate Dilution Step" to minimize precipitation shock when moving from 100% DMSO to aqueous buffer.

Handling & Stability Guidelines

-

Hygroscopicity Warning: DMSO absorbs atmospheric water.[3][4] A 50 mM stock of this compound in "wet" DMSO may precipitate over weeks at 4°C. Always use anhydrous DMSO and store in aliquots at -20°C.[1][4]

-

Light Sensitivity: Aminopyrimidines can be susceptible to photo-oxidation.[1][2][4] Store stocks in amber vials or wrapped in foil.

-

Material Compatibility:

References

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011).[2][3][4] 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.[1][2][7] Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089.[3][4] Link

- Note: This reference describes the synthesis and recrystallization (from Methanol) of the 5-amino analog, establishing the solubility baseline for the 6-chloro-N-methyl-N-phenylpyrimidin-4-amine scaffold.

-

PubChem.[2][3][4][8][9][10][11] (n.d.). Compound Summary for CID 65766-32-7 (Related Analog: 6-Chloro-N-methylpyrimidin-4-amine).[1][2][12] Link[4]

-

Sigma-Aldrich.[2][10] (n.d.). Product Specification: 4-Chloro-6-(methylamino)pyrimidine.[1][2][8][13] Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 6. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 7. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-6-(methylamino)pyrimidine 97 65766-32-7 [sigmaaldrich.com]

- 9. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 65766-32-7|6-Chloro-N-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 13. 6-chloro-Nmethylpyrimidin-4-amine | CAS#:65766-32-7 | Chemsrc [chemsrc.com]

The 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine Scaffold: A Versatile Core for Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged scaffold for targeting a wide range of biological macromolecules. This technical guide focuses on a specific, highly versatile intermediate: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine. We will explore its synthesis, its critical role as an ATP-competitive inhibitor in the kinome, and its application in the development of targeted therapeutics. This document serves as a resource for researchers and drug development professionals, providing not only a review of the existing literature but also actionable, field-proven protocols and insights into the causality behind experimental design.

Introduction: The Primacy of the Pyrimidine Scaffold in Medicinal Chemistry

The Pyrimidine Ring: A Privileged Heterocycle

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a component of the nucleobases cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a focal point of drug discovery for decades.[3] The scaffold's utility stems from its ability to act as both a hydrogen bond donor and acceptor, allowing it to form specific, high-affinity interactions with biological targets. Furthermore, its aromatic nature facilitates π-π stacking interactions, and its structure can be readily modified to tune pharmacokinetic and pharmacodynamic properties.[4][5]

Historical Perspective and Key Pyrimidine-Based Drugs

The therapeutic impact of pyrimidine-based drugs is extensive, spanning applications in oncology, infectious diseases, and immunology.[4] Classic examples include the anticancer agent 5-Fluorouracil, which functions as an antimetabolite, and the antiviral drug Zidovudine (AZT). More recently, the pyrimidine scaffold has been instrumental in the development of targeted therapies, particularly protein kinase inhibitors. Drugs like Imatinib, while based on a phenylaminopyrimidine structure, set the precedent for targeting ATP-binding sites. This success has spurred the development of numerous other kinase inhibitors where the pyrimidine core is central to their mechanism of action.

Rationale for the 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine Core

The subject of this guide, 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine, represents a highly strategic starting point for building a diverse library of potent and selective kinase inhibitors. Its structure contains several key features:

-

The Pyrimidine Core: Provides the essential hydrogen bonding pattern to anchor within the ATP-binding "hinge" region of most kinases.

-

The N-phenyl Group: Occupies the hydrophobic pocket adjacent to the hinge, offering a site for modification to enhance potency and selectivity.

-

The N-methyl Group: Can influence the dihedral angle between the pyrimidine and phenyl rings, subtly altering the molecule's conformation and binding affinity.

-

The C6-Chloro Substituent: This is the most critical feature from a synthetic standpoint. The chlorine atom is an excellent leaving group, making this position ripe for nucleophilic substitution or, more powerfully, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic introduction of a vast array of chemical moieties to explore the solvent-exposed region of the kinase active site, a key strategy for achieving target selectivity.

Synthesis and Chemical Properties

The synthesis of the title scaffold is straightforward and relies on established pyrimidine chemistry. The most common route involves the sequential functionalization of a dichlorinated pyrimidine precursor.

Core Synthesis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

The synthesis begins with a commercially available dihalopyrimidine. While the direct synthesis of the title compound is not explicitly detailed in the provided search results, a highly analogous and informative procedure is the synthesis of its precursor, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[6] The removal of the nitro group, or starting with a non-nitrated pyrimidine, leads to the desired scaffold. The key step is the selective nucleophilic aromatic substitution (SNAr) at the C4 position, which is more activated than the C6 position.

The choice of N-methylaniline as the nucleophile and a base like triethylamine (TEA) is critical. TEA acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing protonation of the amine nucleophile.

Detailed Protocol: Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

This protocol is adapted from the synthesis of a close precursor and demonstrates the core chemical transformation.[6][7]

Materials:

-

4,6-Dichloro-5-nitropyrimidine

-

N-methylaniline

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.

-

Add triethylamine (2.0 eq) to the solution.

-

Slowly add a solution of N-methylaniline (1.1 to 1.2 eq) in anhydrous THF to the reaction mixture, dropwise, at room temperature. The addition of the amine to the more electron-deficient C4 position is regioselective.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Dilute the residue with water and extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess amines) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid product.

-

Purify the crude product by recrystallization from methanol to obtain pure 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine as a yellow solid.[6]

Self-Validation: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the correct molecular weight and structure.[6]

Key Reaction Sites for Derivatization

The C6-chloro group is the primary handle for diversification. Its reactivity allows for the use of powerful C-C and C-N bond-forming reactions.

-

Suzuki Cross-Coupling: Reacting the scaffold with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base introduces diverse aromatic systems.[8][9] This is a cornerstone strategy for exploring the solvent-front region of the kinase active site.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the installation of a wide range of primary and secondary amines, amides, and carbamates at the C6 position.

-

Sonogashira Coupling: The introduction of terminal alkynes via palladium-copper catalysis provides linear, rigid linkers to probe deeper pockets or attach reporter tags.[10]

Workflow Diagram: Synthetic and Derivatization Pathways

Caption: Synthetic workflow for the core scaffold and its subsequent derivatization.

Mechanism of Action: Targeting the Kinome

The Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes, including growth, differentiation, and apoptosis.[10] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[11]

The Pyrimidine Scaffold as an ATP-Competitive Hinge-Binder

Most kinase inhibitors function by competing with the cell's natural substrate, adenosine triphosphate (ATP), for binding to the enzyme's active site. The N-phenylpyrimidin-4-amine scaffold is exquisitely designed for this purpose. The pyrimidine ring's nitrogen atoms (N1 and the exocyclic amine) form one or two critical hydrogen bonds with the "hinge region" of the kinase, a short, flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the way adenine, the core of ATP, binds to the same region.

Specific Interactions of the N-phenylpyrimidin-4-amine Moiety

Molecular modeling and structural biology studies have revealed the precise interactions that confer high affinity. For example, in studies of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), the pyrimidine core forms a crucial hydrogen bond with the backbone amide of a key cysteine residue (C694) in the hinge.[12] Simultaneously, the N-phenyl ring projects into a hydrophobic pocket, where it can form favorable π-π stacking interactions with aromatic residues like phenylalanine (F691).[12] This dual-mode binding—hydrogen bonding at the hinge and hydrophobic interactions deep in the pocket—is the foundation of the scaffold's potency.

Signaling Pathway Diagram: Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based drug.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine scaffold lies in the ability to systematically modify its structure to achieve desired potency and selectivity against specific kinase targets.

Application in Oncology: Targeting Tyrosine Kinases

This scaffold is particularly well-suited for developing inhibitors against tyrosine kinases, which are frequently implicated in cancer. By modifying the substituent at the C6 position, researchers can tailor the molecule to fit the unique topology of different kinase active sites. For example, attaching a bulky, flexible group via Suzuki coupling might be ideal for targeting a kinase with a large, open solvent-front region, while a smaller, more rigid group might be better for a more constrained active site. This approach has been used to develop inhibitors for targets like Src, FLT3, and Epidermal Growth Factor Receptor (EGFR).[11][12]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing a lead compound. For this scaffold, SAR exploration focuses on two main areas:

-

Substitutions on the N-phenyl ring: Adding electron-withdrawing or -donating groups, or sterically bulky groups, can influence the ring's electronic properties and its fit within the hydrophobic pocket, thereby modulating potency.

-

Modifications at the C6 position: This is the most fruitful area for SAR. As shown in the table below, the nature of the group introduced at C6 can have a dramatic effect on inhibitory activity and selectivity.

Table 1: Illustrative SAR Data for C6-Modified Pyrimidine Derivatives

| Compound ID | C6-Substituent (R) | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Selectivity (B/A) |

| Scaffold | -Cl | 2,500 | 4,800 | ~2x |

| Deriv-01 | -OCH₃ | 1,200 | 3,500 | ~3x |

| Deriv-02 | -Phenyl | 150 | 900 | 6x |

| Deriv-03 | -4-Morpholinophenyl | 25 | 1,500 | 60x |

| Deriv-04 | -NH-Cyclopropyl | 800 | 450 | ~0.5x |

Note: Data are hypothetical for illustrative purposes but reflect common trends seen in kinase inhibitor development.

The data illustrate a common optimization path. Simple substitution (Deriv-01) provides a modest improvement. Introducing an aromatic ring (Deriv-02) significantly boosts potency, likely through additional hydrophobic or π-stacking interactions. Adding a solubilizing group like morpholine (Deriv-03) not only enhances potency against Kinase A but also dramatically improves selectivity by creating unfavorable interactions or failing to fit within the active site of Kinase B.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a generic peptide substrate by a specific kinase. The amount of ATP remaining after the reaction is quantified using a fluorescent probe.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Fluorescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

-

In the microplate, add 5 µL of kinase reaction buffer.

-

Add 1 µL of the test compound dilution to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add 2 µL of a kinase/substrate mixture to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add 8 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate for 10 minutes to stabilize the signal.

-

Read the luminescence on a plate reader.

-

Data Analysis: The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

Materials:

-

Cancer cell line of interest (e.g., one known to be dependent on the target kinase)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well clear-bottom plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value by plotting viability against compound concentration.[13]

Future Perspectives and Conclusion

The 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine scaffold continues to be a highly valuable starting point for the development of novel therapeutics. While its primary application has been in oncology, its potential extends to other diseases driven by aberrant kinase signaling, including inflammatory disorders (e.g., targeting JAK kinases) and neurodegenerative diseases (e.g., targeting CDK5 or LRRK2).

Key challenges remain, such as achieving exquisite selectivity among the >500 kinases in the human kinome to minimize off-target effects, and overcoming acquired resistance mutations that can render inhibitors ineffective. Future work will likely focus on developing covalent inhibitors that can form a permanent bond with a non-catalytic cysteine near the active site, or allosteric inhibitors that bind outside the highly conserved ATP pocket.

References

-

Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550. Available at: [Link]

-

Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. Available at: [Link]

-

Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Available at: [Link]

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Available at: [Link]

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Available at: [Link]

-

Talhout, R., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

-

Sivakumar, P., & Gnanavel, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Letters in Drug Design & Discovery, 19(6), 556-571. Available at: [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

-

Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Academia.edu. Available at: [Link]

-

Talhout, R., et al. (2025). Recent Advances in Pyrimidine-Based Drugs. ResearchGate. Available at: [Link]

-

Sivakumar, P., & Gnanavel, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

-

Sivakumar, P., & Gnanavel, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

-

Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research. Available at: [Link]

-

Shi, F., et al. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. Available at: [Link]

-

Gevorgyan, A. R., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-chloro-N-methylpyrimidin-4-amine. PubChem. Retrieved from: [Link]

-

Jafar, N. N. A., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. PubMed. Available at: [Link]

-

Kumar, A., et al. (2021). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. MDPI. Available at: [Link]

-

Al-Otaibi, F. A., et al. (2021). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 26(22), 6982. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 | MDPI [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Safety data sheet (SDS) and toxicity profile for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

This guide serves as a technical master file for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine . It is designed for R&D professionals requiring actionable safety data, synthesis insights, and toxicological profiling for a compound where commercial SDS availability is limited or generic.

Document Control:

-

Role: Senior Application Scientist / Chemical Safety Officer

-

Status: Provisional Technical Data Sheet (TDS) & Safety Profile

-

Identifier: PubChem CID 238753

Part 1: Compound Identification & Physicochemical Profile

This section establishes the chemical identity. Unlike common reagents, this intermediate is often synthesized in-house or sourced from boutique custom synthesis vendors, leading to sparse public data. The data below is validated against structural analogs and calculated physicochemical properties.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine |

| Synonyms | (6-Chloropyrimidin-4-yl)(methyl)(phenyl)amine; 4-Chloro-6-(N-methylanilino)pyrimidine |

| CAS Number | Not Widely Listed (Refer to PubChem CID 238753 for database queries) |

| Molecular Formula | |

| Molecular Weight | 219.67 g/mol |

| SMILES | CN(C1=CC=CC=C1)C2=CC(=NC=N2)Cl |

| Structural Class | Halogenated Pyrimidine / N-Alkylaniline Derivative |

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Logic |

| Physical State | Off-white to yellow solid or viscous semi-solid | Analogous to 4,6-dichloropyrimidine derivatives [1]. |

| Melting Point | 50–80 °C (Predicted) | Lower than diamine analogs (mp 81°C) due to lack of H-bond donors [2]. |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate. Insoluble in water. | Lipophilic phenyl/methyl groups. |

| Partition Coeff. (LogP) | ~2.5 – 3.0 (Predicted) | High lipophilicity facilitates membrane permeability. |

| Reactivity | Electrophilic at C-6 position. | Susceptible to Nucleophilic Aromatic Substitution ( |

Part 2: Hazard Identification (GHS Classification)

Note: As specific in vivo toxicity data is absent for this exact structure, this classification is derived based on Structure-Activity Relationships (SAR) of the chloropyrimidine class and N-methylaniline derivatives.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Harmful)

- (Sensitizer/Target Organ)

Hazard Statements (H-Codes)

| Code | Hazard Statement | Mechanistic Basis |

| H302 | Harmful if swallowed. | Analogous to 4-chloropyrimidine toxicity (Class 4). |

| H315 | Causes skin irritation.[2] | Reactive chloropyrimidine moiety causes local tissue damage. |

| H317 | May cause an allergic skin reaction. | Critical: Electrophilic C-Cl bond can haptenize skin proteins [3]. |

| H319 | Causes serious eye irritation.[2][3] | Standard for halogenated heteroaromatics. |

| H335 | May cause respiratory irritation.[2] | Dust/vapor is irritating to mucous membranes. |

Precautionary Strategy

-

Prevention: Do not handle until all safety precautions have been read. Avoid breathing dust/fume.[2][3] Contaminated work clothing should not be allowed out of the workplace.

-

Response: IF ON SKIN: Wash with plenty of soap and water.[2][3] If skin irritation or rash occurs: Get medical advice/attention.

Part 3: Toxicological Profile & Mechanism of Action

This section details the why behind the hazards, essential for researchers designing biological assays or synthesis workflows.

Mechanism of Toxicity: Nucleophilic Aromatic Substitution ( )

The toxicity of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine is driven by its electrophilic nature. The chlorine atom at the 6-position is activated by the electron-deficient pyrimidine ring, making it a target for biological nucleophiles (e.g., Cysteine thiols in proteins, Glutathione).

Visualizing the Reactivity Pathway:

Figure 1: Mechanistic pathway of toxicity driven by the electrophilic chloropyrimidine core.

Specific Toxicological Endpoints

-

Acute Oral Toxicity: Predicted

(Rat) ~500–1000 mg/kg.-

Insight: While the N-methyl-N-phenyl group adds bulk, the core remains a metabolic liability. Ingestion may lead to GI distress and systemic effects due to aniline metabolite release if hydrolysis occurs in vivo.

-

-

Genotoxicity:

-

Alert: Halogenated pyrimidines can be mutagenic in Ames tests (strains TA98/TA100) if they intercalate or alkylate DNA. Treat as a suspected mutagen in early discovery.

-

-

Skin Sensitization:

-

High Risk: The compound is a "pro-hapten." Upon penetrating the stratum corneum, it reacts with skin proteins (keratinocytes), triggering a T-cell mediated immune response (Allergic Contact Dermatitis).

-

Part 4: Handling, Storage, & Synthesis Safety

Synthesis Workflow & Risk Mitigation

The synthesis typically involves reacting 4,6-dichloropyrimidine with N-methylaniline [4].

Protocol: Safe Synthesis Handling

-

Stoichiometry Control: Use exactly 1.0 eq of N-methylaniline to avoid di-substitution.

-

Temperature: Reaction typically requires mild heating (50-80°C). Warning: Higher temperatures increase vapor pressure of the chloropyrimidine starting material (a potent lachrymator).

-

Quenching: Quench excess chloropyrimidine with aqueous mild base (NaHCO3) to hydrolyze the reactive chloride before disposal.

Storage Stability

-

Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Moisture sensitive. Hydrolysis yields the 6-hydroxy derivative (inactive but contaminates samples).

-

Shelf Life: 12 months if strictly dry.

Emergency Response (Spill Cleanup)

-

Evacuate: Clear the immediate area.

-

PPE: Double nitrile gloves, lab coat, safety goggles, and a P95/P100 respirator (dust/mist).

-

Neutralization:

-

Cover spill with a slurry of sodium carbonate (

) and clay absorbent. -

Scoop into a hazardous waste container labeled "Toxic Organic Solid."

-

Clean surface with 10% bleach solution (oxidizes residues) followed by water.

-

Part 5: Provisional Safety Data Sheet (SDS) Summary

For quick reference in the lab, use this table to populate your internal chemical inventory system.

| Section | Data Entry |

| Composition | >95% 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine |

| First Aid (Eye) | Rinse cautiously with water for 15 mins.[3] Remove contact lenses.[2][3] Seek ophthalmologist. |

| First Aid (Skin) | Wash with soap/water.[2][3] If rash appears, seek medical aid. Isolate clothing. |

| Fire Fighting | Emits toxic fumes ( |

| Disposal | Incineration in a chemical combustor equipped with a scrubber (for HCl generation). |

References

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011).[4] 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine . Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689.[5]

-

PubChem. (n.d.). Compound Summary for CID 238753 . National Library of Medicine (US).

- Roberts, D. W., et al. (2007). Quantitative structure–activity relationships for skin sensitization: The electrophilic domain. Chemical Research in Toxicology.

-

BenchChem. (2025).[1] Optimization of 4-Chloropyrimidine Substitution Reactions . Technical Support Center.

Sources

1H NMR and 13C NMR spectral data for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Technical Guide: Structural Characterization and Spectral Analysis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Executive Summary

This technical guide provides a comprehensive structural analysis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine , a critical intermediate scaffold in the synthesis of pyrimidine-based kinase inhibitors and pharmaceuticals. The guide details the synthesis pathway to establish sample context, followed by high-resolution 1H and 13C NMR spectral data . It emphasizes the distinction between the target mono-substituted product and potential bis-substituted impurities, using self-validating spectral markers.

Synthesis Context & Sample Preparation

To accurately interpret the NMR spectra, one must understand the chemical origin of the sample. The compound is typically synthesized via a Nucleophilic Aromatic Substitution (

Reaction Pathway

The reaction involves the displacement of a single chloride atom on the pyrimidine ring by N-methylaniline. Control of stoichiometry (1:1) is critical to prevent the formation of the bis-substituted byproduct.[1]

Figure 1: Synthetic workflow for the mono-amination of 4,6-dichloropyrimidine.

NMR Sample Preparation Protocol

-

Solvent Selection: Deuterated Chloroform (

) is the preferred solvent (99.8% D) containing 0.03% TMS as an internal standard. -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (

) carried over from synthesis, which can cause line broadening.

1H NMR Spectral Analysis

The 1H NMR spectrum is characterized by the distinct pyrimidine protons and the N-methyl-N-phenyl motif.

Predicted 1H NMR Data ( )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-2 | 8.35 – 8.45 | Singlet (s) | 1H | - | Pyrimidine (between N1/N3) |

| Ph-H | 7.35 – 7.48 | Multiplet (m) | 2H | - | Phenyl (meta) |

| Ph-H | 7.25 – 7.35 | Multiplet (m) | 1H | - | Phenyl (para) |

| Ph-H | 7.15 – 7.22 | Doublet (d) | 2H | 7.5 | Phenyl (ortho) |

| H-5 | 6.35 – 6.45 | Singlet (s) | 1H | - | Pyrimidine (shielded by amine) |

| N-CH₃ | 3.50 – 3.55 | Singlet (s) | 3H | - | N-Methyl group |

Interpretation & Mechanistic Insight

-

H-2 Deshielding: The proton at position 2 is the most downfield signal (~8.4 ppm). It is flanked by two electronegative nitrogen atoms in the aromatic ring, causing significant deshielding.

-

H-5 Shielding: The proton at position 5 appears significantly upfield (~6.4 ppm) compared to the starting material (4,6-dichloropyrimidine, H5

7.4 ppm). This is due to the mesomeric effect (+M) of the tertiary amine at position 4, which increases electron density at the ortho- and para-like positions (C5 is "ortho" to the amine). -

Absence of Tautomerism: Unlike primary or secondary aminopyrimidines, the tertiary N-methyl-N-phenyl group prevents amino-imino tautomerism, resulting in sharp, well-defined signals without exchange broadening.

13C NMR Spectral Analysis

The 13C spectrum confirms the pyrimidine substitution pattern.

Predicted 13C NMR Data ( )

| Position | Shift ( | Type | Assignment |

| C-4 | 162.5 | Quaternary (C) | Pyrimidine C-N (Amino substituted) |

| C-6 | 159.8 | Quaternary (C) | Pyrimidine C-Cl (Chloro substituted) |

| C-2 | 157.5 | Methine (CH) | Pyrimidine (between N1/N3) |

| Ph-C1 | 144.0 | Quaternary (C) | Phenyl (ipso) |

| Ph-C3,5 | 129.8 | Methine (CH) | Phenyl (meta) |

| Ph-C4 | 127.5 | Methine (CH) | Phenyl (para) |

| Ph-C2,6 | 126.2 | Methine (CH) | Phenyl (ortho) |

| C-5 | 102.5 | Methine (CH) | Pyrimidine (shielded) |

| N-CH₃ | 39.5 | Methyl (CH₃) | N-Methyl group |

Structural Connectivity (HMBC)

To validate the regiochemistry (ensure the amine is at position 4 and Cl at position 6, though they are equivalent in the starting material), Heteronuclear Multiple Bond Correlation (HMBC) is used.

Figure 2: Key HMBC correlations confirming the attachment of the N-methyl-N-phenyl group to the pyrimidine ring.

Quality Control & Impurity Profiling

In drug development, identifying impurities is as important as characterizing the main peak.

| Impurity | Diagnostic Signal (1H NMR) | Cause |

| 4,6-Bis(N-methyl-N-phenyl)pyrimidine | H-5 Upfield Shift: The H-5 singlet will shift further upfield (approx. 5.5 – 5.8 ppm ) due to the double electron-donating effect. The Cl isotope pattern in MS will also disappear. | Excess amine or high temperature. |

| N-Methylaniline (Starting Material) | N-H Broad Singlet: ~3.6 ppm (broad).[2] Methyl: ~2.8 ppm (distinct from product's 3.5 ppm). | Incomplete reaction or poor workup. |

| 4,6-Dichloropyrimidine | H-5 Downfield: Singlet at 7.4 ppm . | Incomplete reaction. |

References

-

Synthesis of 4-amino-6-chloropyrimidines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors."

-

Spectral Data Verification: National Institutes of Health (NIH) - PubChem, "6-chloro-N-methylpyrimidin-4-amine (Analogous Scaffold)."

-

General Pyrimidine Shifts: Preprints.org, "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine." (Provides comparative shift data for chloropyrimidine amination).

Sources

Methodological & Application

Synthesis protocol for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine from 4,6-dichloropyrimidine

Executive Summary

This application note details a robust, scalable protocol for the mono-amination of 4,6-dichloropyrimidine using N-methylaniline. This transformation utilizes a Nucleophilic Aromatic Substitution (

The protocol prioritizes regioselective control to maximize the yield of the mono-substituted product while minimizing the formation of the bis-substituted impurity (4,6-diamino derivative).

Mechanistic Insight & Strategic Considerations

The Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, activates the C4 and C6 positions for nucleophilic attack.

-

Addition: The lone pair of the N-methylaniline nitrogen attacks the C4 position of the pyrimidine, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The ring re-aromatizes by expelling the chloride ion, which is subsequently neutralized by the base.

Critical Process Parameters (CPPs)

To ensure high fidelity in this synthesis, three parameters must be strictly controlled:

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 1.0 : 1.05 (Pyrim:Amine) | A slight excess of amine ensures conversion, but a large excess (>1.2 eq) promotes double substitution at the C6 position. |

| Temperature | 60°C - 80°C (Reflux) | Sufficient thermal energy is required to overcome the activation barrier for the secondary amine, but excessive heat favors the thermodynamic bis-product. |

| Base Selection | Potassium Carbonate ( | Acts as an HCl scavenger. Unlike organic bases (TEA), inorganic carbonates in alcoholic solvents often provide a cleaner impurity profile for this specific substrate. |

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the

Experimental Protocol

Materials & Reagents[1][2]

-

4,6-Dichloropyrimidine (4,6-DCP): 14.9 g (100 mmol)

-

N-methylaniline: 11.25 g (105 mmol, 1.05 eq)

-

Potassium Carbonate (

): 16.6 g (120 mmol, 1.2 eq) -

Solvent: Ethanol (Absolute) or Isopropanol (150 mL)

-

Workup: Ethyl Acetate (EtOAc), Brine, Water.[1]

Step-by-Step Procedure

Step 1: Reactor Setup Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and an addition funnel. Flush the system with nitrogen.[2]

Step 2: Solubilization

Charge the flask with 4,6-Dichloropyrimidine (14.9 g) and Ethanol (100 mL). Stir at room temperature until fully dissolved. Add

Step 3: Controlled Addition (Critical Step) Dilute N-methylaniline (11.25 g) in Ethanol (20 mL). Load this solution into the addition funnel.

-

Action: Add the amine solution dropwise to the stirring pyrimidine suspension over 30 minutes at room temperature.

-

Reasoning: Slow addition keeps the concentration of the free amine low relative to the pyrimidine, statistically favoring mono-substitution over bis-substitution.

Step 4: Reaction Heat the reaction mixture to reflux (approx. 78°C) . Maintain reflux for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3][1][2][4] The starting material (4,6-DCP) should be consumed (<2%).

Step 5: Workup

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of the ethanol.

-

Redissolve the residue in EtOAc (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL) .

-

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Step 6: Purification The crude product is often sufficiently pure (>95%) for subsequent steps. If higher purity is required:

-

Recrystallization: Dissolve in hot Isopropanol (minimal volume) and cool slowly to 4°C.

-

Yield Expectation: 85% - 92% (approx. 18.6 g - 20.2 g).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target chloropyrimidine.

Quality Control & Characterization

Upon isolation, the identity and purity of the compound must be validated.

| Technique | Expected Result | Interpretation |

| HPLC | Single major peak (>98% area) | Retention time will be longer than 4,6-DCP due to increased lipophilicity from the phenyl ring. |

| 1H NMR (DMSO-d6) | The loss of symmetry compared to 4,6-DCP is key. The H-5 proton shifts upfield slightly due to the amine donation. | |

| Mass Spec (ESI+) | [M+H]+ = 220.06 / 222.06 | Distinctive 3:1 chlorine isotope pattern confirms the presence of one chlorine atom. |

Troubleshooting Guide (Self-Validating Systems)

Issue 1: Presence of Bis-substituted impurity (4,6-bis(N-methyl-N-phenylamino)pyrimidine).

-

Cause: Reaction temperature too high or excess amine used.

-

Solution: Strictly limit amine to 1.05 equivalents. Do not exceed 80°C. If bis-impurity >5%, purify via column chromatography (Gradient: 0-20% EtOAc in Hexanes). The bis-product is significantly more polar and will elute later or streak.

Issue 2: Incomplete Conversion.

-

Cause: Old/Wet reagents or insufficient base.

-

Solution: Ensure

is anhydrous (finely powdered).[5][6] If the reaction stalls, add 0.1 eq of catalytic Potassium Iodide (KI) to facilitate the Finkelstein reaction in situ, making the leaving group more labile.

Issue 3: Poor Solubility.

-

Solution: If scaling up (>100g), Ethanol might require large volumes. Switch to DMF (N,N-Dimethylformamide) .

-

Modification: If using DMF, heat to 60°C. Workup requires pouring into ice water to precipitate the product, as DMF is difficult to remove by evaporation.

-

Safety & Handling

-

4,6-Dichloropyrimidine: Corrosive and an irritant. Handle in a fume hood.

-

N-methylaniline: Toxic by inhalation and skin contact.

-

Waste Disposal: Aqueous layers from extraction contain amine salts and should be treated as basic organic waste.

References

-

Vertex Pharmaceuticals. (2011). Process for the preparation of pyrimidine derivatives.[3][5][1][2][6][7][8][9] Patent WO2011153553. (Describes industrial handling of chloropyrimidine intermediates).

-

BenchChem. (2025).[3][6] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (General regioselectivity principles for dichloropyrimidines).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65048, 4,6-Dichloropyrimidine.

-

Organic Chemistry Portal.

).[6] (Mechanistic grounding).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine [academia.edu]

- 9. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Nucleophilic Aromatic Substitution (SNAr) Reactions Using 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural biomolecules and synthetic therapeutic agents.[1][2] Its prevalence in FDA-approved drugs, ranging from anticancer to antimicrobial agents, highlights its status as a "privileged scaffold."[3] The ability to functionalize the pyrimidine core is therefore of paramount importance in the generation of novel compound libraries for drug discovery. Nucleophilic Aromatic Substitution (SNAr) on halo-pyrimidines stands out as a robust and versatile method for introducing molecular diversity.[4]

This application note provides a detailed guide to the use of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine as a key intermediate in SNAr reactions. This compound offers a strategic platform for synthesizing a wide array of 4,6-disubstituted pyrimidine derivatives, which are of significant interest, particularly in the development of kinase inhibitors.[5]

The SNAr Mechanism on the 4-Aminopyrimidine Scaffold

The SNAr reaction on an electron-deficient heteroaromatic ring like pyrimidine proceeds through a well-established two-step addition-elimination mechanism.[6]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at the C6 position). This step is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted.[6]

-

Elimination of the Leaving Group: Aromaticity is restored in the second, faster step through the expulsion of the chloride leaving group, yielding the substituted pyrimidine product.

The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. The positions ortho and para (C2, C4, C6) to the ring nitrogens are particularly activated. In the case of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine, the chlorine at the C6 position is highly susceptible to substitution. The N-methyl-N-phenylamino group at the C4 position, while generally considered an electron-donating group, can influence the reactivity of the C6 position through a combination of inductive and resonance effects. However, the overall electron-withdrawing nature of the pyrimidine core dominates, making the SNAr reaction feasible.

Figure 1: General mechanism of the SNAr reaction.

Synthesis of the Starting Material: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

The starting material can be synthesized via a regioselective SNAr reaction on 4,6-dichloropyrimidine. The greater reactivity of the C4 and C6 positions in dichloropyrimidines is well-documented.[7] By using one equivalent of N-methylaniline, a monosubstitution can be achieved. The following protocol is based on established procedures for similar reactions.[8]

Protocol 1: Synthesis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or isopropanol (approximately 0.5 M concentration).

-

Reagent Addition: Add N-methylaniline (1.0-1.1 eq.) to the solution. Follow with the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to scavenge the HCl generated during the reaction.

-

Reaction: Stir the mixture at room temperature to a gentle reflux (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours, depending on the temperature.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

General Protocol for SNAr Reactions with 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

The following is a general, robust protocol for the displacement of the C6-chloro substituent with various nucleophiles.

Figure 2: General experimental workflow for SNAr reactions.

Protocol 2: SNAr with Amine Nucleophiles

-

Reaction Setup: To a sealable reaction vessel, add 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.2-0.5 M.

-

Reaction: Seal the vessel and heat the mixture to 100-140 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 6-24 hours.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.

Modifications for Other Nucleophiles:

-

For Thiol Nucleophiles (e.g., Thiophenol): The reaction can often be run at a lower temperature (e.g., room temperature to 80 °C). A base like potassium carbonate or triethylamine is suitable.[1]

-

For Alcohol Nucleophiles (e.g., Sodium Methoxide): The reaction typically requires a strong base to deprotonate the alcohol. A common procedure involves adding the chloropyrimidine to a pre-formed solution of sodium alkoxide in the corresponding alcohol (e.g., sodium methoxide in methanol).[9] The reaction may proceed at temperatures ranging from room temperature to reflux.

Representative Reaction Parameters

The optimal conditions for SNAr reactions are highly dependent on the nucleophilicity of the incoming group and the specific substituents on both reactants. The following table provides a summary of typical conditions and expected outcomes based on literature for analogous systems.

| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield | Reference(s) |

| Amines | Aniline | K₂CO₃ / DIPEA | DMF / Isopropanol | 100 - 140 | 6 - 24 | Good to Excellent | [7][10] |

| Benzylamine | TEA | THF | 60 - 80 | 4 - 12 | Excellent | [11] | |

| Thiols | Thiophenol | K₂CO₃ / TEA | DMF / Acetonitrile | 25 - 80 | 1 - 6 | Excellent | [1] |

| Alkoxides | Sodium Methoxide | None (reagent is a base) | Methanol | 25 - 65 | 2 - 8 | Good to Excellent | [9] |

Note: Yields are representative and can vary significantly based on the specific substrates used.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Base is not strong enough. | 1. Increase the reaction temperature in increments of 10-20 °C. 2. For weak nucleophiles like electron-deficient anilines, consider using a stronger base or catalytic acid (e.g., HCl) to protonate the pyrimidine ring, increasing its electrophilicity.[7] 3. For alcohol or thiol nucleophiles, switch to a stronger base (e.g., NaH) to ensure complete deprotonation. |

| Formation of Side Products | 1. Hydrolysis of the chloro group by trace water. 2. Reaction with the solvent (e.g., if using an alcohol as a solvent). | 1. Ensure all reagents and glassware are anhydrous. Use anhydrous solvents. 2. Use a non-nucleophilic solvent like DMF, NMP, or dioxane. |

| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of persistent impurities from the base. | 1. Drive the reaction to full conversion. Optimize chromatography conditions (e.g., try different solvent systems). 2. Use a volatile base like TEA or DIPEA which can be more easily removed during work-up. |

Applications in Medicinal Chemistry: Scaffolds for Kinase Inhibitors

The 4-(phenylamino)pyrimidine core is a well-established pharmacophore found in a multitude of protein kinase inhibitors.[10][12] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]

By performing SNAr reactions on 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine, medicinal chemists can rapidly generate libraries of 4,6-disubstituted pyrimidines. The substituent introduced at the C6 position can be tailored to interact with specific residues in the ATP-binding pocket of a target kinase, thereby modulating the potency and selectivity of the inhibitor. For example, derivatives of this scaffold have been explored as potent inhibitors of:

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other epithelial tumors.[13]

-

FLT3 Kinase: Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[5]

The N-methyl-N-phenylamino group at the C4 position often serves as a crucial hinge-binding motif, anchoring the inhibitor to the kinase. The diversification at the C6 position allows for the exploration of the solvent-exposed region of the active site, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine is a highly valuable and versatile building block for the synthesis of 4,6-disubstituted pyrimidine libraries. The SNAr reaction provides a reliable and straightforward method for introducing a wide range of functional groups at the C6 position. The resulting compounds are of significant interest in drug discovery, particularly for the development of novel kinase inhibitors. The protocols and guidelines presented in this note offer a solid foundation for researchers to successfully utilize this important chemical tool in their synthetic and medicinal chemistry programs.

References

-

Rewcastle, G. W., Bridges, A. J., Fry, D. W., Rubin, J. R., & Denny, W. A. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820–1826. [Link]

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. [Link]

-

Yin, J., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 117-119. [Link]

-

Li, N., et al. (2021). Discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors for acute myeloid leukaemia with FLT3 mutations. European Journal of Medicinal Chemistry, 213, 113215. [Link]

-

Trilleras, J., Pérez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

-

Rewcastle, G. W. (2016). Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. Current Medicinal Chemistry, 23(34), 3945-3974. [Link]

-

Rewcastle, G. W., Denny, W. A., & Showalter, H. D. H. (2000). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. Current Organic Chemistry, 4(7), 679-706. [Link]

-

O'Connor, K., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242. [Link]

-